molecular formula C17H19ClN4O B5425965 1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B5425965
M. Wt: 330.8 g/mol
InChI Key: NTYYWAHUWLIHMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a methylated oxazole ring, a methylated pyrazole ring, and a methanamine group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties due to the presence of aromatic rings and heterocycles, which often contribute to a compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the presence of the electronegative chlorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, heterocycles, and halogens could affect its solubility, stability, and reactivity .

Future Directions

The study of this compound could be interesting for the development of new pharmaceuticals or materials, given the biological activity exhibited by similar compounds .

Properties

IUPAC Name

N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyl-1-(1-methylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-16(11-21(2)9-13-8-19-22(3)10-13)20-17(23-12)14-5-4-6-15(18)7-14/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYYWAHUWLIHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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